molecular formula C12H11N3O2 B1493255 Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate CAS No. 2097977-84-7

Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate

Cat. No.: B1493255
CAS No.: 2097977-84-7
M. Wt: 229.23 g/mol
InChI Key: RKEHFEGABYPJJM-UHFFFAOYSA-N
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Description

“Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” is a chemical compound that is part of the diazine family . Diazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are widely used in various pharmacological applications .


Synthesis Analysis

The synthesis of diazine derivatives, including “this compound”, often involves the reaction of β-ketoacetate with pyridine-2-carboximidamide salt and phenylacetaldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . This structure is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the formation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These reactions are typically used to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Researchers have extensively explored the reactivity of ethyl pyridazine and related compounds in synthesizing diverse heterocyclic derivatives. For example, the synthesis of pyrazolyl, oxadiazolyl, and carbohydrazide derivatives from pyrrolyl esters shows the versatility of these compounds in forming complex structures with potential pharmacological activities (Zaki et al., 2017). Similarly, ethyl 6-substituted tetrahydropyridine-3-carboxylates have been synthesized via a phosphine-catalyzed [4 + 2] annulation, demonstrating the potential for creating functionalized pyridines (Zhu et al., 2003).

Antimicrobial Applications

Certain derivatives synthesized from ethyl pyridazine compounds have been evaluated for their antimicrobial properties. For instance, novel oxadiazoles derived from ethyl pyridine-4-carboxylate have shown antibacterial activity, indicating the potential for developing new antimicrobial agents (Singh & Kumar, 2015). This area of research highlights the importance of these compounds in the search for novel treatments against resistant bacterial strains.

Catalysis and Water Oxidation

Ethyl pyridazine derivatives have also been investigated for their role in catalysis, particularly in water oxidation processes. A study described the synthesis of dinuclear complexes with ethyl pyridazine ligands, which exhibited promising activity in water oxidation, a crucial reaction for developing sustainable energy solutions (Zong & Thummel, 2005). These findings underscore the potential of ethyl pyridazine derivatives in environmental and energy-related applications.

Mechanism of Action

While the specific mechanism of action for “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” is not mentioned in the sources, diazine derivatives are known to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Future Directions

The future directions for “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” and similar compounds could involve further development and evaluation of their pharmacological properties . Given their wide range of biological activities, these compounds hold substantial interest for organic, medicinal, and biological chemists .

Properties

IUPAC Name

ethyl 6-pyridin-4-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-11(15-14-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEHFEGABYPJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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